Mycophenolic Acid beta-D-Glucuronide
Overview
Description
Mycophenolic Acid beta-D-Glucuronide is a metabolite of Mycophenolic Acid, which is widely used in immunosuppressive regimens, particularly after organ transplantation. This compound is formed through the glucuronidation of Mycophenolic Acid, a process that enhances its solubility and facilitates its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mycophenolic Acid beta-D-Glucuronide involves the enzymatic glucuronidation of Mycophenolic Acid. This reaction typically occurs in the liver, where Mycophenolic Acid is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase .
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors where Mycophenolic Acid is incubated with glucuronic acid and the necessary enzymes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Mycophenolic Acid beta-D-Glucuronide primarily undergoes hydrolysis, where it is converted back to Mycophenolic Acid and glucuronic acid. This reaction is catalyzed by beta-glucuronidase enzymes .
Common Reagents and Conditions:
Hydrolysis: Water and beta-glucuronidase enzyme.
Oxidation and Reduction: These reactions are not commonly associated with this compound due to its stable glucuronide structure.
Major Products:
Hydrolysis: Mycophenolic Acid and glucuronic acid.
Scientific Research Applications
Mycophenolic Acid beta-D-Glucuronide has several applications in scientific research:
Immunosuppressive Studies: It is used to study the pharmacokinetics and pharmacodynamics of Mycophenolic Acid in the body.
Drug Metabolism: Researchers use this compound to understand the metabolic pathways and excretion mechanisms of Mycophenolic Acid.
Clinical Chemistry: It is employed in the development of analytical methods for monitoring Mycophenolic Acid levels in patients undergoing immunosuppressive therapy.
Mechanism of Action
Mycophenolic Acid beta-D-Glucuronide itself is pharmacologically inactive. upon hydrolysis, it releases Mycophenolic Acid, which inhibits inosine monophosphate dehydrogenase (IMPDH). This inhibition blocks the de novo synthesis of guanosine nucleotides, leading to the suppression of T and B lymphocyte proliferation .
Comparison with Similar Compounds
Mycophenolic Acid: The parent compound, which is active and used in immunosuppressive therapy.
Mycophenolic Acid Acyl Glucuronide: Another metabolite with pharmacological activity.
Uniqueness: Mycophenolic Acid beta-D-Glucuronide is unique due to its role in the detoxification and excretion of Mycophenolic Acid. Unlike Mycophenolic Acid Acyl Glucuronide, which retains some pharmacological activity, this compound is primarily involved in the safe elimination of the drug from the body .
Properties
IUPAC Name |
(3S,5S,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15?,16-,17-,20?,23+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFGTSAYQQIUCN-OJWURBMUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@H](C([C@@H](C(O3)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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